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Compound of Interest

Compound Name: 5-Azidoindole

Cat. No.: B1228546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-azido-1H-
indole, a valuable building block in medicinal chemistry and drug development. Due to the
limited availability of a complete, published dataset for 5-azidoindole, this report also includes
representative spectroscopic information for the closely related isomer, 4-azidoindole, to serve
as a valuable reference. The methodologies for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

The following tables summarize the key spectroscopic data for azidoindoles. It is important to
note that while extensive searches were conducted, a complete, unified dataset for 5-
azidoindole was not readily available in published literature. Therefore, a comprehensive
dataset for 4-azidoindole is presented as a close structural analog.

Table 1: *H NMR Spectroscopic Data for 4-Azido-1H-indole
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.25 brs - 1H N1-H
7.23 t 15 1H H3
7.15 t 8.0 1H H6
7.08 d 8.2 1H H7
6.75 d 7.7 1H H5
6.68 t 2.5 1H H2

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for 4-Azido-1H-indole

Chemical Shift (8) ppm Assighment
137.9 C7a

1335 C4

126.1 C3a

124.9 C3

118.4 C6

113.8 Cc7

105.8 C5

100.2 Cc2

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopic Data
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While a specific IR spectrum for 5-azidoindole is not readily available, the characteristic
absorption bands for the azide (-N3) and indole functional groups are well-established.

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Sharp N-H stretch of indole

Asymmetric stretch of azide (-

~2100 Strong, Sharp
Ns)

C=C stretching of the aromatic

~1600-1450 Medium-Strong ]
and pyrrole rings

Symmetric stretch of azide (-
N3)

~1350 Medium

C-H out-of-plane bending of
~740 Strong the ortho-disubstituted

benzene ring

Table 4: Mass Spectrometry (MS) Data for 5-Azidoindole

The molecular formula for 5-azidoindole is CsHeNa.

m/z Interpretation
158.06 [M]* (Molecular lon)
130.06 [M - N2J*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for small organic molecules like 5-azidoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a
frequency of 400 MHz for *H and 100 MHz for *3C nuclei, or higher field strengths for increased
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resolution. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCls, DMSO-
de) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data
processing, including Fourier transformation and phase correction, is performed using standard
NMR software.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer,
such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR)
accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the
spectrum is recorded over a range of 4000-400 cm~1. The data is typically presented as
percent transmittance versus wavenumber (cm=1).

Mass Spectrometry (MS):

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI)
source. The sample is introduced into the ion source, where it is vaporized and bombarded with
a beam of electrons (typically at 70 eV). The resulting positively charged ions are then
accelerated and separated based on their mass-to-charge ratio (m/z). The data is presented as
a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used
to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Below is a diagram illustrating a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Azidoindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228546#spectroscopic-data-for-5-azidoindole-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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